

Spectroscopic comparison of 2-octyl acrylate and its isomers

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Compound of Interest

Compound Name: 2-OCTYL ACRYLATE

Cat. No.: B1582642

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A comprehensive spectroscopic comparison of **2-octyl acrylate** and its isomers is essential for researchers, scientists, and drug development professionals for accurate identification, quality control, and understanding of structure-property relationships. This guide provides a detailed comparison of the spectroscopic properties of **2-octyl acrylate** and its common isomers, namely n-octyl acrylate and 2-ethylhexyl acrylate, supported by experimental data and protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for **2-octyl acrylate** and its isomers.

Table 1: ^1H NMR Spectral Data (Predicted in CDCl_3 , 400 MHz)

Compound	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
2-Octyl Acrylate	~6.39	dd	1H	=CH ₂ (trans to C=O)
	~6.12	dd	1H	=CH (geminal)
	~5.81	dd	1H	=CH ₂ (cis to C=O)
	~4.95	m	1H	O-CH
	~1.50-1.70	m	2H	-CH ₂ -
	~1.20-1.40	m	8H	-(CH ₂) ₄ -
	~1.25	d	3H	CH-CH ₃
	~0.88	t	3H	-CH ₂ -CH ₃
n-Octyl Acrylate	~6.40	dd	1H	=CH ₂ (trans to C=O)
	~6.13	dd	1H	=CH (geminal)
	~5.82	dd	1H	=CH ₂ (cis to C=O)
	~4.16	t	2H	O-CH ₂
	~1.67	p	2H	O-CH ₂ -CH ₂
	~1.20-1.40	m	10H	-(CH ₂) ₅ -
	~0.89	t	3H	-CH ₃
2-Ethylhexyl Acrylate	~6.39	dd	1H	=CH ₂ (trans to C=O)
	~6.12	dd	1H	=CH (geminal)
	~5.81	dd	1H	=CH ₂ (cis to C=O)
	~4.07	d	2H	O-CH ₂

~1.60	m	1H	CH
~1.25-1.45	m	8H	-(CH ₂) ₄ -
~0.85-0.95	m	6H	2 x -CH ₃

Table 2: ¹³C NMR Spectral Data (Predicted in CDCl₃)

Compound	Chemical Shift (ppm)	Assignment
2-Octyl Acrylate	~166.0	C=O
~130.5	=CH ₂	
~128.8	=CH	
~71.5	O-CH	
~36.0	CH-CH ₂	
~31.8, 29.2, 25.5, 22.6	-(CH ₂) ₄ -	
~20.0	CH-CH ₃	
~14.1	-CH ₂ -CH ₃	
n-Octyl Acrylate	~166.2	C=O
~130.3	=CH ₂	
~128.9	=CH	
~64.5	O-CH ₂	
~31.8, 29.2, 28.6, 25.9, 22.7	-(CH ₂) ₆ -	
~14.1	-CH ₃	
2-Ethylhexyl Acrylate	~166.3	C=O
~130.4	=CH ₂	
~128.7	=CH	
~67.2	O-CH ₂	
~38.8	CH	
~30.5, 29.0, 23.8, 23.0	-(CH ₂) ₄ -	
~14.1, 11.0	2 x -CH ₃	

Table 3: FTIR Spectral Data

Compound	Wavenumber (cm ⁻¹)	Assignment	Functional Group
2-Octyl Acrylate & Isomers	~2960-2850	C-H Stretch	Alkyl
~1725	C=O Stretch	Ester	
~1635	C=C Stretch	Vinyl	
~1465	C-H Bend	Alkyl	
~1190	C-O Stretch	Ester	
~810	=C-H Out-of-plane Bend	Vinyl	

Note: The IR spectra of these isomers are very similar due to the presence of the same functional groups. Minor differences may be observed in the fingerprint region (below 1500 cm⁻¹).

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
2-Octyl Acrylate	184	113, 85, 72, 55, 43
n-Octyl Acrylate	184	112, 85, 73, 55, 41
2-Ethylhexyl Acrylate	184	113, 83, 70, 57, 55, 43

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the detailed molecular structure by identifying the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

- **Sample Preparation:** Approximately 10-20 mg of the acrylate monomer is dissolved in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **Data Acquisition:**
 - ^1H NMR: A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
 - ^{13}C NMR: A proton-decoupled experiment is run to obtain singlets for all carbon atoms. A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ^{13}C .
- **Data Analysis:** The resulting spectra are processed (Fourier transformation, phasing, and baseline correction). Chemical shifts are referenced to TMS. Integration of ^1H NMR signals helps determine the relative number of protons, and multiplicities (singlet, doublet, triplet, etc.) provide information about neighboring protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Objective:** To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
- **Instrumentation:** An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
- **Sample Preparation:** A small drop of the liquid acrylate monomer is placed directly on the ATR crystal. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- **Data Acquisition:**
 - **Spectral Range:** 4000 - 400 cm^{-1}
 - **Resolution:** 4 cm^{-1}
 - **Scans:** 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal or empty beam path is collected prior to the sample

measurement.

- **Data Analysis:** The spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups listed in Table 3.

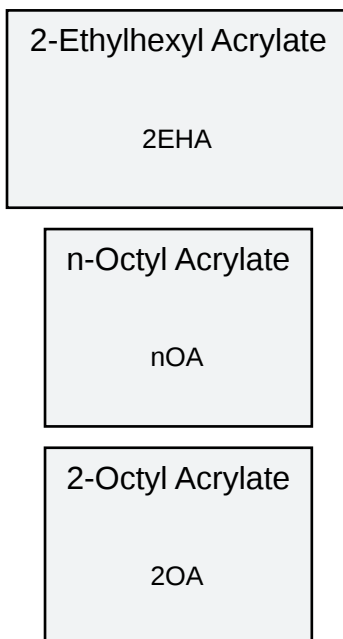
Mass Spectrometry (MS)

- **Objective:** To determine the molecular weight of the compound and to obtain structural information from its fragmentation pattern.
- **Instrumentation:** A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- **Sample Preparation:** The sample is diluted in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
- **Data Acquisition:**
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV is standard for creating fragment ions and a library-searchable spectrum.
 - **Mass Analyzer:** A quadrupole or time-of-flight (TOF) analyzer is commonly used.
 - **GC Conditions (for GC-MS):** A non-polar capillary column (e.g., DB-5ms) is typically used with a temperature program that allows for the elution of the acrylate isomers.
- **Data Analysis:** The mass spectrum is analyzed to identify the molecular ion peak (M^+) and the m/z values of the major fragment ions. The fragmentation pattern provides clues about the molecule's structure, particularly the branching in the alkyl chain.

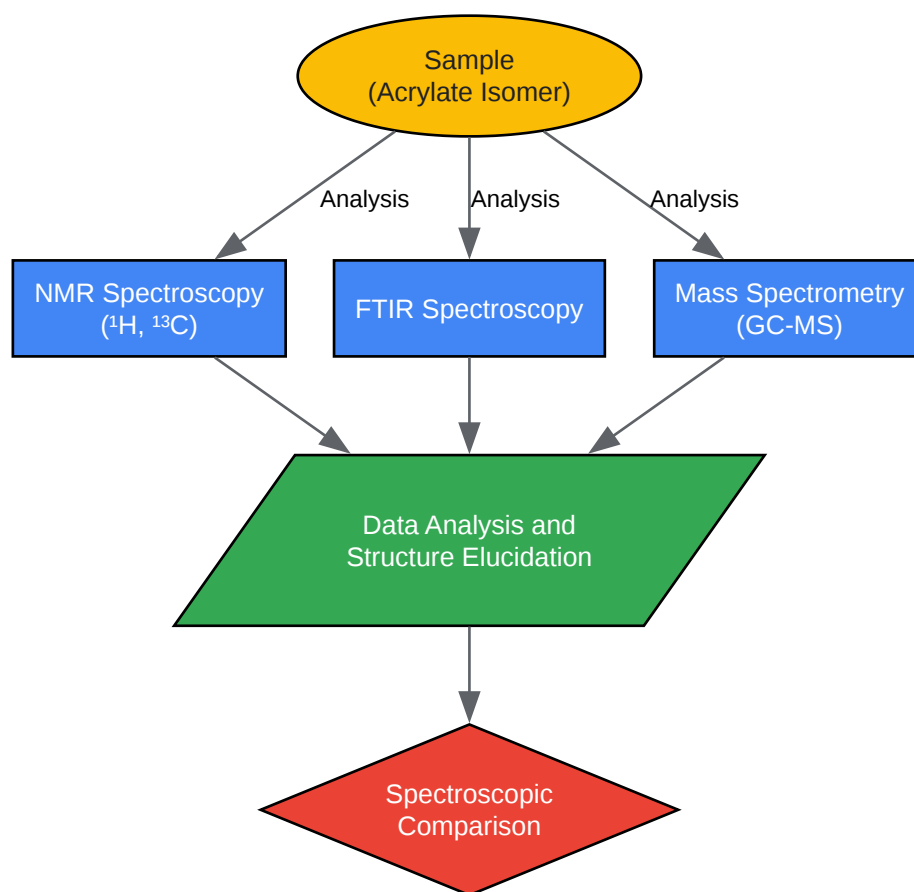
Visualizations

The following diagrams illustrate the structural differences between the isomers and a typical experimental workflow for their spectroscopic analysis.

Structural Comparison of Octyl Acrylate Isomers

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Caption: Chemical structures of **2-octyl acrylate** and its isomers.



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Caption: Experimental workflow for spectroscopic comparison.

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